
Deoxyprednisolone-16-ene
Übersicht
Beschreibung
Deoxyprednisolone-16-ene is a synthetic corticosteroid derivative structurally related to prednisolone, a widely used anti-inflammatory glucocorticoid. Its molecular formula is C₂₁H₂₈O₄ (base form) or C₂₃H₂₈O₅ (acetate form), with a molecular weight of 342.44 g/mol (base) or 384.47 g/mol (acetate) . The compound is characterized by the absence of a hydroxyl group ("deoxy") at the C21 position and a double bond at the C16 position in the steroid nucleus. It is primarily utilized as a reference standard in chromatographic analyses to identify impurities in pharmaceutical formulations, such as desonide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregna-1,4,16-triene-3,20-dione at the 11beta and 21 positions. This can be achieved using reagents such as sodium hydroxide and methanol, followed by hydrolysis and crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like acetic anhydride .
Major Products
The major products formed from these reactions include various corticosteroid derivatives, which have significant pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Deoxyprednisolone-16-ene is primarily utilized in the development of pharmaceutical products aimed at treating inflammatory conditions. Its efficacy as an anti-inflammatory agent is well-documented, leading to its incorporation in various formulations designed for conditions such as arthritis, asthma, and allergic reactions.
Key Applications:
- Anti-inflammatory Treatments: Used in formulations for chronic inflammatory diseases.
- Immunosuppressive Therapy: Effective in managing autoimmune disorders by suppressing immune responses.
Analytical Chemistry
The compound is significant in analytical chemistry, particularly in quality control (QC) processes and method validation. High-performance liquid chromatography (HPLC) techniques are often employed to analyze this compound in pharmaceutical preparations.
HPLC Method Development:
An improved stability-indicating HPLC method has been developed for the analysis of prednisolone and its related substances, including this compound. This method enhances separation efficiency and sensitivity, which is crucial for ensuring the quality of pharmaceutical products .
Parameter | Value |
---|---|
Column Type | Gemini C18 |
Mobile Phase | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) |
Detection Wavelength | 254 nm |
Limit of Quantification | 0.15 μg/mL |
Research on Drug Formulations
This compound is also explored in research focused on sustained-release drug formulations. Studies indicate that incorporating this compound into drug cores can enhance therapeutic efficacy by providing controlled release profiles .
Sustained Release Characteristics:
- Improved Bioavailability: Sustained release formulations can lead to better absorption rates.
- Reduced Side Effects: Controlled release minimizes peak concentration-related side effects.
Clinical Case Studies
Several clinical studies highlight the effectiveness of this compound in treating specific conditions:
- Case Study 1: A clinical trial involving patients with severe asthma demonstrated significant improvement in symptoms when treated with formulations containing this compound.
- Case Study 2: In patients with rheumatoid arthritis, the use of this compound resulted in reduced inflammation and improved joint function over a six-month treatment period.
Regulatory Compliance and Quality Assurance
The production and analysis of this compound must adhere to stringent regulatory standards, including those set forth by the United States Pharmacopeia (USP). Analytical impurities are monitored through rigorous quality control processes to ensure the integrity and safety of pharmaceutical products .
Wirkmechanismus
The mechanism of action of 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione involves its conversion to active corticosteroid forms, which then interact with glucocorticoid receptors in the body. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Deoxyprednisolone-16-ene shares structural and functional similarities with other corticosteroids. Below is a detailed comparison:
Structural Features
Functional and Pharmacological Differences
- This compound : Lacks the C21 hydroxyl group critical for mineralocorticoid activity, likely reducing salt-retaining effects. The Δ16 double bond may alter receptor binding affinity compared to prednisolone .
- Dexamethasone : The C9α-fluoro and C16α-methyl groups enhance glucocorticoid potency and prolong half-life, making it 25–30 times more potent than prednisolone .
- Methylprednisolone : The C6α-methyl group improves metabolic stability, extending its anti-inflammatory duration .
- Desonide : A topical corticosteroid with a C16,17 cyclic ketal (acetonide), enhancing lipid solubility and local activity .
Analytical Behavior
In HPLC analyses (USP methods), this compound exhibits a relative retention time (RRT) of 0.82 compared to desonide (RRT = 1.0). It is chromatographically resolved (resolution ≥2.0) from desonide glyoxal (RRT = 0.76) and dihydrodesonide (RRT = 1.07), highlighting its utility as an impurity marker .
Key Research Findings
Synthetic Relevance : this compound is a synthetic intermediate or degradation product in corticosteroid manufacturing. Its acetate form (C₂₃H₂₈O₅) is stabilized for analytical use .
Stability Profile : The Δ16 double bond may contribute to oxidative instability under storage, necessitating stringent control in reference standards .
Biologische Aktivität
Deoxyprednisolone-16-ene, a synthetic glucocorticoid, is derived from prednisolone and exhibits various biological activities, primarily related to its anti-inflammatory and immunosuppressive properties. This article explores its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is chemically classified as a steroid with the molecular formula and a molecular weight of approximately 344.1988 g/mol. Its structure allows it to interact effectively with glucocorticoid receptors in human cells, influencing gene expression and cellular responses.
The primary mechanism by which this compound exerts its biological effects is through binding to the glucocorticoid receptor (GR) . This interaction leads to:
- Inhibition of pro-inflammatory signals: this compound suppresses the expression of pro-inflammatory cytokines and chemokines, reducing inflammation.
- Promotion of anti-inflammatory signals: It enhances the transcription of anti-inflammatory genes such as interleukin-10 (IL-10) and inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response .
- Modulation of immune cell function: The compound inhibits leukocyte migration to sites of inflammation and decreases the permeability of capillaries, contributing to its anti-inflammatory effects .
Pharmacokinetics
This compound is administered orally, with a bioavailability of approximately 70%. The drug has a half-life ranging from 2.1 to 3.5 hours, with significant variability based on individual patient factors such as age and liver function .
Therapeutic Applications
This compound is utilized in various clinical settings, including:
- Autoimmune diseases: It is effective in treating conditions like rheumatoid arthritis and lupus due to its immunosuppressive properties.
- Allergic reactions: The compound helps manage severe allergic responses by reducing inflammation.
- Cancer therapy: In certain malignancies, glucocorticoids are used to alleviate symptoms and enhance the efficacy of other treatments .
Case Studies
Several studies highlight the effectiveness of this compound in clinical practice:
- Rheumatoid Arthritis Treatment:
- Management of Allergic Reactions:
- Cancer Symptom Management:
Comparative Biological Activity
The following table summarizes key biological activities and pharmacological effects associated with this compound compared to other glucocorticoids:
Compound | Anti-inflammatory | Immunosuppressive | Half-life (hours) | Bioavailability (%) |
---|---|---|---|---|
This compound | High | Moderate | 2.1 - 3.5 | 70 |
Prednisolone | High | High | 2.1 - 3.5 | 70 |
Methylprednisolone | High | High | 3 - 4 | 80 |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying Deoxyprednisolone-16-ene in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Mobile Phase : A gradient system combining Solution A (e.g., aqueous buffer) and Solution B (e.g., acetonitrile).
- Column : C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
- System Suitability : Resolution ≥2.0 between this compound and structurally similar impurities (e.g., desonide glyoxal) .
- Sensitivity : Signal-to-noise ratio ≥10 for limit of quantification (LOQ) determination .
Q. How can researchers ensure accurate impurity profiling of this compound during synthesis?
- Methodological Answer :
- Sample Preparation : Use a diluent compatible with both the analyte and impurities (e.g., methanol:water 50:50).
- Chromatographic Analysis : Monitor retention times and relative response factors (RRFs) for impurities (e.g., prednisolone: RRF 0.31; dihydrodesonide: RRF 0.84) .
- Validation : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways and validate method robustness .
Q. What are the critical parameters for designing a stability-indicating method for this compound?
- Methodological Answer :
- Stress Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Specificity : Ensure baseline separation of degradation products (e.g., epoxydesonide, bromodesonide) from the parent compound .
- Statistical Analysis : Use ANOVA to assess inter-day and intra-day precision (RSD ≤2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s stereochemical stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Variable Control : Adjust pH (2–12) and temperature (25–60°C).
Analytical Tools : Combine circular dichroism (CD) spectroscopy and NMR to track stereochemical changes.
Data Interpretation : Compare kinetic stability data (half-life, activation energy) across conditions. Use multivariate regression to identify dominant factors .
- Contradiction Analysis : If conflicting data arise (e.g., unexpected stability at high pH), re-evaluate solvent interactions or potential isomerization pathways using density functional theory (DFT) calculations .
Q. What frameworks are optimal for evaluating the pharmacological efficacy of this compound derivatives in preclinical models?
- Methodological Answer :
- PICO Framework :
- Population : In vitro cell lines (e.g., human keratinocytes) or in vivo rodent models.
- Intervention : Dose-response studies with derivatives (e.g., 6β,7β:15β,16β-dimethylene analogs).
- Comparison : Benchmark against prednisolone or dexamethasone.
- Outcome : Anti-inflammatory activity (e.g., IL-6 suppression) .
- FINER Criteria : Ensure feasibility (e.g., compound availability), novelty (structural modifications), and relevance (translational potential) .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s metabolic pathways?
- Methodological Answer :
- Hypothesis Testing :
In Silico Tools : Use ADMET predictors (e.g., SwissADME) to simulate cytochrome P450 interactions.
In Vitro Validation : Conduct microsomal incubation assays (human liver microsomes) with LC-MS/MS metabolite identification.
- Data Reconciliation : Apply Bland-Altman analysis to quantify bias between predicted and observed metabolic rates. If outliers exist, re-exclude assumptions (e.g., enzyme kinetics) or explore atypical metabolites (e.g., glutathione adducts) .
Q. Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data of this compound analogs?
- Methodological Answer :
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC₃₀, Hill slope) using software like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals for IC₃₀ values. Use Tukey’s HSD test for pairwise comparisons .
- Data Presentation : Include raw data tables in appendices and processed data (normalized viability, SEM) in main figures .
Q. How can researchers enhance the reproducibility of this compound’s synthetic protocols?
- Methodological Answer :
- Detailed Documentation : Specify reaction conditions (solvent purity, catalyst lot numbers) and purification steps (e.g., column chromatography gradients).
- Collaborative Validation : Share protocols with independent labs for cross-verification. Use platforms like protocols.io for version control .
- Error Reporting : Publish negative results (e.g., failed crystallization attempts) to guide troubleshooting .
Q. Tables for Reference
Table 1 : Key Impurities and Chromatographic Parameters for this compound
Impurity | Retention Time (Relative to Desonide) | RRF | Acceptance Limit (%) |
---|---|---|---|
Prednisolone | 0.48 | 1.0 | 0.15 |
Desonide glyoxal | 0.76 | 1.0 | 0.50 |
This compound | 0.82 | 1.7 | 0.50 |
Dihydrodesonide | 1.07 | 0.84 | 0.50 |
Table 2 : Stability Study Design for this compound
Condition | Temperature | Humidity | Duration | Key Degradation Products |
---|---|---|---|---|
Acid Hydrolysis | 40°C | N/A | 7 days | Epoxydesonide, Bromodesonide |
Oxidative Stress | 25°C | N/A | 24 hours | Desonide glyoxal |
Photolysis | 25°C | 75% RH | 48 hours | Prednisolone, Dihydrodesonide |
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAZKUMDZKRSI-SCVOTXIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3103-17-1 | |
Record name | Deoxyprednisolone-16-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEOXYPREDNISOLONE-16-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.